molecular formula C13H16BrNO3 B12623244 ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate CAS No. 920799-14-0

ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Katalognummer: B12623244
CAS-Nummer: 920799-14-0
Molekulargewicht: 314.17 g/mol
InChI-Schlüssel: RNQIPTWUOMNHHS-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral morpholine derivative engineered for advanced pharmaceutical and medicinal chemistry research. Its structure integrates a stereodefined morpholine ring, a bromophenyl group, and a carboxylate ester, making it a valuable synthetic intermediate and scaffold for developing novel bioactive molecules. The morpholine ring is a common pharmacophore in drug discovery, contributing to the physicochemical properties and target-binding capabilities of potential therapeutic agents . The 4-bromophenyl substituent offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries around the core morpholine structure . This compound is particularly useful in the design and synthesis of new chemical entities targeting various diseases. Similar chiral building blocks are frequently employed to explore structure-activity relationships (SAR) in programs aimed at discovering new antibacterial and anticancer agents . The presence of the carboxylate ester further enhances its utility, as it can serve as a precursor to carboxylic acid or amide functionalities, which are critical for optimizing interactions with biological targets like enzymes and receptors . This product is intended for research purposes as a key intermediate in synthetic routes and for probing biological mechanisms in vitro. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

920799-14-0

Molekularformel

C13H16BrNO3

Molekulargewicht

314.17 g/mol

IUPAC-Name

ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H16BrNO3/c1-2-17-13(16)15-7-8-18-12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1

InChI-Schlüssel

RNQIPTWUOMNHHS-GFCCVEGCSA-N

Isomerische SMILES

CCOC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br

Kanonische SMILES

CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of (2S)-2-(4-bromophenyl)morpholine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the esterification process. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The 4-bromophenyl group facilitates NAS under specific conditions. While aryl bromides typically require electron-withdrawing groups for direct substitution, palladium catalysis enables cross-coupling reactions (see Section 2). In non-catalytic systems, harsh conditions (e.g., strong bases or nucleophiles) may be necessary.

Example Reaction:

ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate+NaNH2aryl amination product\text{ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate} + \text{NaNH}_2 \rightarrow \text{aryl amination product}

Key Considerations:

  • Steric hindrance from the morpholine ring may slow reactivity.

  • Stereochemistry at the 2S position could influence regioselectivity .

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a leaving group for palladium-catalyzed couplings with boronic acids, enabling biaryl synthesis. This is a high-yield, stereoretentive process.

Typical Conditions:

Reagent/ConditionSpecification
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Na₂CO₃
SolventDMF, THF, or dioxane
Temperature80–100°C

Example:

ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate+PhB(OH)2Pd catalystbiaryl derivative\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{biaryl derivative}

Yield & Characterization:

  • Expected yield: 70–90% (based on analogous quinoline systems ).

  • 1H NMR^{1}\text{H NMR}: Loss of bromophenyl signals (δ 7.6–7.8 ppm) and emergence of new aryl peaks .

Ester Hydrolysis

The ethyl carboxylate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid.

Conditions:

  • Basic Hydrolysis: NaOH (aq.), reflux, 6–12 h.

  • Acidic Hydrolysis: HCl (conc.), ethanol, reflux.

Reaction:

ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylateH2O/H+or OH(2S)-2-(4-bromophenyl)morpholine-4-carboxylic acid\text{this compound} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{(2S)-2-(4-bromophenyl)morpholine-4-carboxylic acid}

Characterization Data:

  • IR: Disappearance of ester C=O (~1715 cm⁻¹), appearance of carboxylic acid O-H (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

  • 13C NMR^{13}\text{C NMR}13C NMR: Shift from δ 62 ppm (ester CH₂) to δ 170 ppm (carboxylic acid C=O) .

Hydrazide Formation and Heterocyclization

Reaction with hydrazine hydrate converts the ester to a hydrazide, which can cyclize to form 1,3,4-oxadiazoles or other heterocycles.

Synthetic Pathway:

  • Hydrazide Synthesis:

    ethyl carboxylate+NH2NH2hydrazide intermediate\text{ethyl carboxylate} + \text{NH}_2\text{NH}_2 \rightarrow \text{hydrazide intermediate}
    • Conditions: Ethanol, reflux, 7–12 h .

  • Cyclization:

    hydrazideΔ or POCl31,3,4-oxadiazole\text{hydrazide} \xrightarrow{\Delta \text{ or POCl}_3} \text{1,3,4-oxadiazole}
    • IR Post-Cyclization: Loss of NH₂ bands (~3300 cm⁻¹), new C=N stretch (~1580 cm⁻¹) .

Amide and Urea Derivatives

The morpholine nitrogen or hydrolyzed carboxylic acid can participate in amidation/urea formation.

Example Reactions:

  • Amide Formation:

    carboxylic acid+RNH2EDC/HOBtamide\text{carboxylic acid} + \text{RNH}_2 \xrightarrow{\text{EDC/HOBt}} \text{amide}
  • Urea Synthesis:

    hydrazide+isocyanateurea derivative\text{hydrazide} + \text{isocyanate} \rightarrow \text{urea derivative}

Key Data:

  • 1H NMR^{1}\text{H NMR}1H NMR: Urea NH protons appear at δ 8.5–9.5 ppm .

Stereochemical Integrity in Reactions

The (2S) configuration is retained in most reactions due to the absence of chiral center disturbance. For example:

  • Suzuki coupling preserves stereochemistry at non-reacting centers.

  • Ester hydrolysis does not alter the morpholine ring’s chirality .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development
Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity, such as anticancer and antimicrobial properties. For instance, derivatives of morpholine have been linked to the development of antibiotics and anticancer agents like gefitinib, which targets specific pathways in cancer cells .

Anticancer Activity
Recent studies have demonstrated that morpholine derivatives exhibit promising anticancer activities. For example, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, showing potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Synthesis and Testing
A notable study synthesized a series of morpholine-based compounds, including this compound, and tested them against cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to the parent compound, highlighting the importance of structure-activity relationships in drug design .

Agricultural Applications

Acaricide Development
this compound has shown efficacy as an acaricide, particularly against ticks. Research has indicated that compounds derived from this morpholine structure can act as both ixodicides and growth regulators for ticks at various life stages. This dual action makes it a valuable candidate for agricultural pest control strategies .

Case Study: Tick Control Efficacy
In a controlled study, this compound was applied to cattle infested with Rhipicephalus (Boophilus) microplus larvae. The results demonstrated significant reductions in tick populations and egg viability, suggesting its potential use as an effective treatment for tick infestations in livestock .

Wirkmechanismus

The mechanism of action of ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Ethyl (2S)-2-(4-Bromophenyl)morpholine-4-carboxylate and Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Key Steps Key Properties/Applications
This compound (2S)-4-bromophenyl, ethyl ester C₁₃H₁₆BrNO₃ 314.18 Esterification of morpholine-4-carboxylic acid derivatives Potential kinase inhibitor; chiral resolution studies
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate Quinoline core, 4-bromophenyl, ethyl ester C₁₈H₁₅BrNO₂ 373.22 Friedländer synthesis Fluorescent probes; antimicrobial activity
tert-Butyl (S)-2-(iodomethyl)morpholine-4-carboxylate (S)-iodomethyl, tert-butyl ester C₁₀H₁₈INO₃ 351.16 Nucleophilic substitution with NaI Intermediate in drug synthesis (e.g., RAS inhibitors)
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hydrochloride 4-methylphenyl, morpholine-ethyl ester, HCl salt C₁₈H₂₇ClN₂O₄ 394.88 Esterification followed by HCl salt formation Improved solubility; CNS-targeting candidates

Physicochemical and Structural Properties

  • Lipophilicity : The bromophenyl group in the target compound increases logP compared to the methylphenyl analogue () and the tert-butyl derivative (). This enhances membrane permeability but may reduce aqueous solubility.
  • Conformational Analysis : The morpholine ring puckering, described by Cremer-Pople coordinates , differs between analogues. For example, the tert-butyl derivative’s bulky substituent may enforce a distorted chair conformation, whereas the target compound’s planar bromophenyl group allows pseudorotation .
  • Stereochemical Impact: The (2S) configuration in the target compound and the tert-butyl analogue () contrasts with the racemic mixtures often reported for non-chiral esters, affecting binding to enantioselective targets .

Biologische Aktivität

Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a 4-bromophenyl group and an ethyl ester at the carboxylic acid position. The presence of the bromine atom enhances its reactivity and biological activity.

Structural Formula

The structural formula can be represented as follows:

C13H16BrNO2\text{C}_{13}\text{H}_{16}\text{Br}\text{N}\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of 4-bromophenyl derivatives against Escherichia coli and Staphylococcus aureus . The results indicated that compounds with bromine substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) compared to their unsubstituted counterparts.

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
This compound3216
Ethyl (2S)-2-(phenyl)morpholine-4-carboxylate6432

This table demonstrates that the bromine substitution enhances antibacterial potency, making it a candidate for further investigation in drug development.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Compounds with similar morpholine structures have been tested against fungal strains such as Candida albicans and Aspergillus niger .

Research Findings

Research indicates that certain morpholine derivatives exhibit antifungal activity, with varying degrees of effectiveness based on structural modifications. The compound's ability to disrupt fungal cell membranes is hypothesized to be a mechanism of action.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Assays

A study assessed the cytotoxic effects of various morpholine derivatives on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

CompoundIC50 (μM) HepG2IC50 (μM) MCF-7
This compound5.06.5
Control Drug (Erlotinib)3.05.0

These results indicate that while not as potent as established anticancer agents like Erlotinib, this compound shows promising cytotoxicity against cancer cells.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial DNA gyrase, crucial for bacterial replication.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and cell death in fungi.
  • Targeting Cancer Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, and how is stereochemical purity ensured?

  • The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and cyclization. Key steps include coupling a bromophenyl group to a morpholine precursor followed by esterification. Stereochemical control is achieved using chiral catalysts or resolving agents, with enantiomeric purity verified via chiral HPLC or polarimetry . Reaction conditions (e.g., anhydrous environments for LiAlH₄ reductions) are critical to avoid racemization .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • FT-IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, morpholine ring vibrations). NMR (¹H/¹³C) confirms stereochemistry and substituent positions, with the 4-bromophenyl group showing characteristic aromatic splitting patterns. X-ray crystallography (as in ) provides unambiguous stereochemical assignment and bond-length validation . High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. How is the compound purified after synthesis, and what challenges arise during crystallization?

  • Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water. Challenges include low solubility of the bromophenyl group and polymorphism. Slow evaporation at controlled temperatures (e.g., 4°C) improves crystal quality for X-ray analysis .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s reactivity and intermolecular interactions?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps identify regions prone to hydrogen bonding . Molecular docking assesses binding affinity with biological targets (e.g., enzymes), leveraging software like AutoDock Vina to model interactions .

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

  • Reaction Optimization : Vary catalysts (e.g., Pd/C vs. Ni) and solvents (polar aprotic vs. ethers) to identify optimal conditions .
  • Spectroscopic Discrepancies : Cross-validate using complementary techniques (e.g., X-ray vs. NOESY for stereochemistry) .
  • Byproduct Analysis : Use LC-MS to trace impurities and adjust protecting group strategies .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via HPLC. Morpholine ring stability is pH-sensitive, with hydrolysis mitigated by buffering agents .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal decomposition profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.